Structural Uniqueness: Chromen-4-one vs. Simple Aryl/Amino Substituents at the Pyrrolopyrimidine N-6 Position
The target compound carries a 4H-chromen-4-one group at the pyrrolo[3,4-d]pyrimidine N-6 position, whereas the majority of disclosed analogs bear simple phenyl, substituted aryl, or amino/hydroxy substituents [1]. This structural divergence is expected to alter key physicochemical determinants of target binding, including topological polar surface area (TPSA) and hydrogen-bond acceptor count. While direct target engagement data for the target compound are absent from the public domain, the chromen-4-one moiety is known to engage kinase hinge regions via its carbonyl and endocyclic oxygen atoms, potentially offering a binding mode not achievable with mono- or diaminopyrimidine analogs [2].
| Evidence Dimension | Chemical structure and potential binding interactions |
|---|---|
| Target Compound Data | 4H-chromen-4-one substituent at N-6 |
| Comparator Or Baseline | 6-phenyl; 6-(4-aminophenyl); 6-(2-amino-4-hydroxy) derivatives |
| Quantified Difference | Not available (no direct comparative assay data found) |
| Conditions | Structural comparison based on ChemSrc SMILES and patent/analog literature |
Why This Matters
This structural distinction is critical for procurement decisions when building a focused library around the pyrrolopyrimidine-chromenone hybrid chemotype, as simple 6-aryl pyrrolopyrimidines cannot recapitulate the same spatial and electronic surface.
- [1] Compounds in the pyrrolo[3,4-d]pyrimidine series. Derivatives with 6-aryl substituents. J. Heterocycl. Chem. 2009, 46, 720–727. View Source
- [2] Ghosh, A. K. et al. Structure-based design of HIV-1 protease inhibitors incorporating chromen-4-one and chroman scaffolds. Bioorg. Med. Chem. Lett. 2009, 19, 5869–5873. View Source
